5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione
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Overview
Description
5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its triazacyclodocosane ring, which is a large, nitrogen-containing macrocycle, and an aminobutyl side chain. The presence of multiple nitrogen atoms within the ring structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione typically involves multiple steps, starting from simpler precursors. One common method involves the hydrogenation of 5-(3-cyanopropyl)-hydantoin in the liquid phase . This process requires specific reaction conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its reactivity and properties.
Substitution: The aminobutyl side chain can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes, particularly those involving nitrogen-containing macrocycles.
Medicine: Research explores its potential as a therapeutic agent, given its ability to interact with various biological targets.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which 5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione exerts its effects involves its interaction with molecular targets and pathways. The nitrogen atoms within the macrocycle can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, the aminobutyl side chain can interact with various receptors and enzymes, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing macrocycles and aminobutyl derivatives, such as:
Phenobarbital: A barbiturate with a similar nitrogen-containing structure.
Agmatine: A naturally occurring compound with an aminobutyl group.
Cinnamic Acid Amides: Compounds with similar functional groups and reactivity.
Uniqueness
What sets 5-(4-Aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione apart is its large triazacyclodocosane ring, which provides a unique scaffold for various chemical modifications and applications. This structural feature enhances its versatility and potential for use in diverse scientific and industrial fields.
Properties
CAS No. |
62110-07-0 |
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Molecular Formula |
C23H46N4O2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
5-(4-aminobutyl)-1,5,14-triazacyclodocosane-6,15-dione |
InChI |
InChI=1S/C23H46N4O2/c24-16-9-12-20-27-21-13-18-25-17-10-5-1-3-7-14-22(28)26-19-11-6-2-4-8-15-23(27)29/h25H,1-21,24H2,(H,26,28) |
InChI Key |
OAHMNNXONVOXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)NCCCCCCCC(=O)N(CCCNCCC1)CCCCN |
Origin of Product |
United States |
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